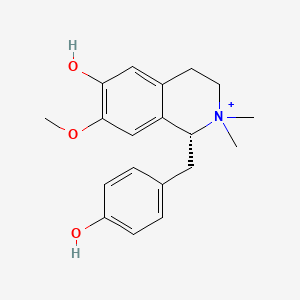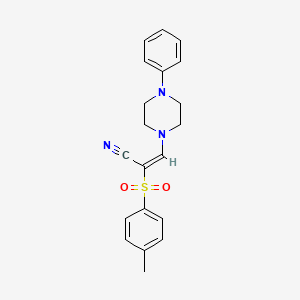
(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile” is a novel small molecule capable of inhibiting androgen receptor (AR) transcriptional activity (IC50=1 uM) and protein level in C4-2 prostate cancer cells . It has been found to inhibit the proliferation of AR-positive, but not AR-negative, prostate cancer cells in culture .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the Mannich reaction, which results in aminoalkylation . This reaction requires a suitable carbonyl molecule, such as formaldehyde, and either a primary, secondary, or ammonia amine .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(4-phenylpiperazin-1-yl)benzaldehyde, has a molecular formula of C17H18N2O and a molecular weight of 266.33762 .Chemical Reactions Analysis
The Mannich reaction has been used to prepare similar compounds . In this reaction, phenylpiperazine reacts with formalin and pyrolcarbaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-(4-phenylpiperazin-1-yl)benzaldehyde, include a molecular formula of C17H18N2O and a molecular weight of 266.33762 .Aplicaciones Científicas De Investigación
Androgen Receptor Inhibition in Castration-Resistant Prostate Cancer
- In Vivo Efficacy : Animal studies demonstrated that IMTPPE inhibited the growth of enzalutamide-resistant 22Rv1 xenograft tumors, making it a potential lead compound for CRPC treatment .
D3 Dopamine Receptor Agonism
Research has explored the hybrid compound (2E)-2-(4-methylbenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile in terms of its structure-activity relationships. Specifically, it has been investigated as a high-affinity D3 dopamine receptor agonist with potent in vivo activity and a long duration of action .
Acetylcholinesterase Inhibition for Alzheimer’s Disease
While not directly related to the compound’s name, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease treatment. These compounds displayed moderate bioactivity in inhibiting AChE, which is relevant for AD therapy .
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-17-7-9-19(10-8-17)26(24,25)20(15-21)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3/b20-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRFEZICMAFISK-CAPFRKAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)
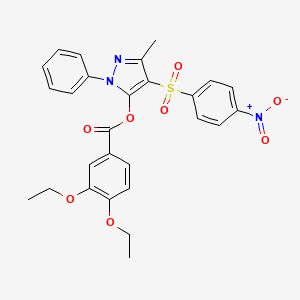
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)
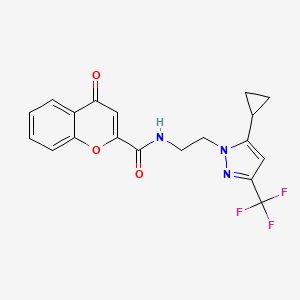
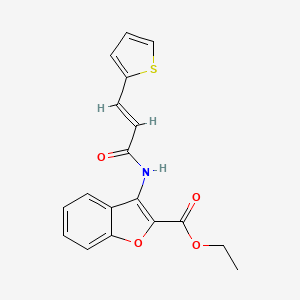
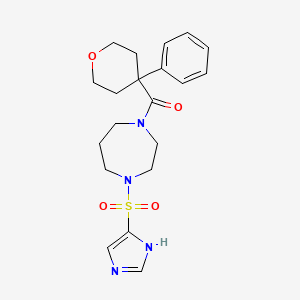
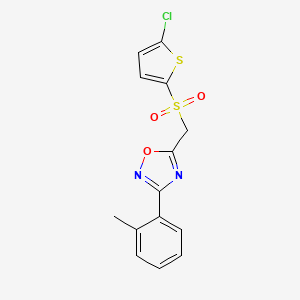

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)
![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)
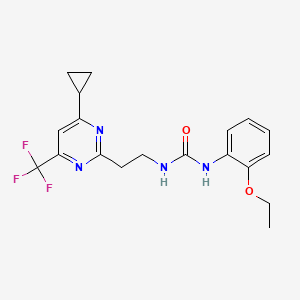
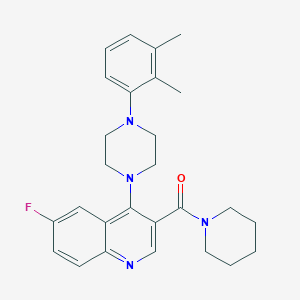
![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)
